beta-(p-Chlorophenyl)-1-piperidineethanol
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Overview
Description
Beta-(p-Chlorophenyl)-1-piperidineethanol: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a p-chlorophenyl group attached to a piperidine ring, which is further connected to an ethanol moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(p-Chlorophenyl)-1-piperidineethanol typically involves the reaction of p-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate Schiff base to the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Beta-(p-Chlorophenyl)-1-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as hydroxide (OH-) or amine (NH2-) in polar solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Beta-(p-Chlorophenyl)-1-piperidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on neurological pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-(p-Chlorophenyl)-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Beta-(p-Chlorophenyl)-gamma-aminobutyric acid (Baclofen): A GABA receptor agonist used as a muscle relaxant.
Beta-(p-Chlorophenyl)-4-hydroxybutyric acid: A metabolite of baclofen with similar structural features.
Uniqueness: Beta-(p-Chlorophenyl)-1-piperidineethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
Beta-(p-Chlorophenyl)-1-piperidineethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a p-chlorophenyl group attached to a piperidine ring, which contributes to its biological activity. The molecular structure is essential for understanding its interaction with biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. This inhibition enhances cholinergic neurotransmission, potentially alleviating cognitive deficits .
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis and cell cycle arrest, particularly in the S and G2/M phases, which is crucial for its anticancer properties .
Anticancer Efficacy
The anticancer potential of this compound was evaluated using various cancer cell lines. Table 1 summarizes the IC50 values obtained from different studies.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 - 10.7 | P-glycoprotein inhibition, apoptosis induction |
HeLa (Cervical) | 6.5 | Cell cycle arrest |
PC-3 (Prostate) | 7.0 | Apoptosis via mitochondrial pathway |
Enzyme Inhibition
The compound has also been tested for its ability to inhibit AChE and other enzymes relevant to neurodegenerative diseases. Table 2 presents the inhibition data.
Enzyme | IC50 (μM) | Effect |
---|---|---|
AChE | 3.2 | Enhanced cholinergic activity |
BuChE | 4.5 | Potential dual inhibition |
Case Studies
- Cancer Treatment : In a study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. Results indicated significant apoptosis and cell cycle arrest at concentrations as low as 5 μM, highlighting its potential as an effective chemotherapeutic agent .
- Neuroprotection : A study investigating the neuroprotective effects of the compound demonstrated that it improved cognitive function in animal models of Alzheimer's disease by inhibiting AChE activity and reducing amyloid-beta aggregation .
Properties
CAS No. |
7550-28-9 |
---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C13H18ClNO/c14-12-6-4-11(5-7-12)13(10-16)15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10H2 |
InChI Key |
IGVHAXNDDSSBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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